![molecular formula C20H23NO3S B2865193 Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 428825-47-2](/img/structure/B2865193.png)

Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

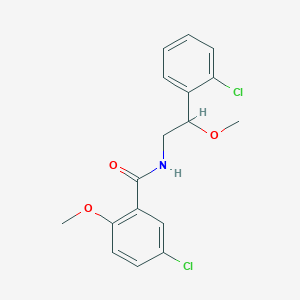

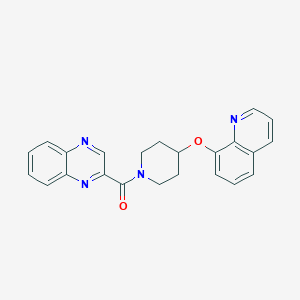

“Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . It is an active pharmaceutical intermediate . This compound has been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

Synthesis Analysis

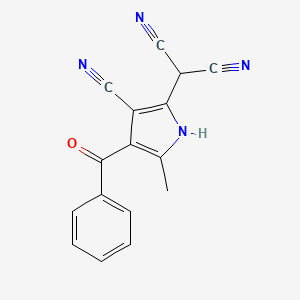

The synthesis of this compound involves several steps. The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene was the key starting compound used to synthesize new thiazole, pyrimidine, pyran, pyridine and thiazine derivatives . The mechanism of this reaction included several steps: addition of the carboxylate to TBTU followed by decomposition of the intermediate and addition of the released anion to the carbonyl center to give an urea derivative and an activated ester .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The empirical formula is C15H22O2S and the molecular weight is 266.40 .Chemical Reactions Analysis

The reactions of the 2-amino-tetrahydrobenzo[b]thiophene derivatives with different chemical organic reagents were found to be of great interest in heterocyclic chemistry leading to the formation of this ring system incorporated in many heterocyclic compounds including thiazole, pyrimidine, thiazine, pyridine and pyran .科学的研究の応用

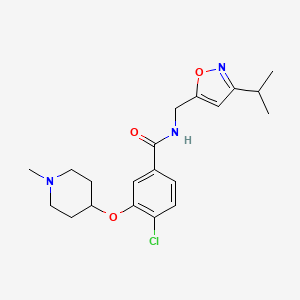

Medicinal Chemistry: Potential Therapeutic Agent

“Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is part of a class of compounds that have shown promise in medicinal chemistry due to the thiophene ring’s therapeutic properties . Thiophene derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer effects. This compound could be synthesized and investigated for new structural prototypes with effective pharmacological activity.

Materials Science: Pharmaceutical Intermediate

In materials science, this compound serves as an active pharmaceutical intermediate . Its structural complexity allows for the formation of potentially tridentate Schiff bases when condensed with salicylaldehyde, leading to the synthesis of copper (II) complexes. These complexes have significant implications in the development of new materials with pharmaceutical applications.

Environmental Science: Hazard Assessment

The compound’s safety profile indicates it has an Aquatic Chronic 4 hazard classification, suggesting potential environmental risks . Research in environmental science could focus on assessing the compound’s long-term impact on aquatic ecosystems and developing strategies to mitigate any adverse effects.

Biochemistry: Enzyme Inhibition Studies

Thiophene derivatives have been reported to exhibit enzyme inhibitory activities, which can be crucial in the study of biochemical pathways . This compound could be used to investigate its effects on specific enzymes, potentially leading to the discovery of new inhibitors for therapeutic use.

作用機序

Target of Action

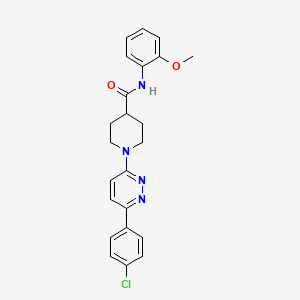

The primary targets of Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate are the enzymes PDK1 and LDHA . These enzymes play a crucial role in the metabolism of proliferating tumor cells .

Mode of Action

The compound interacts with its targets by inhibiting the activity of PDK1 and LDHA . This interaction results in a disruption of the reprogrammed glucose metabolism in tumor cells .

Biochemical Pathways

The inhibition of PDK1 and LDHA affects the glucose metabolism pathway in tumor cells . This disruption can lead to a decrease in the proliferation of these cells .

Pharmacokinetics

Molecular docking and adme analyses have shown that similar compounds have desirable drug-likeness and oral bioavailability characteristics .

Result of Action

The molecular and cellular effects of the compound’s action include a significant decrease in the proliferation of tumor cells . This is achieved through the disruption of glucose metabolism in these cells .

将来の方向性

The compound shows promising biological activities, including antibacterial, antioxidant, and cytotoxic effects . Therefore, it could be considered as a promising candidate suitable for further optimization to develop new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-3-12-24-20(23)14-8-10-15(11-9-14)21-19(22)17-13-25-18-7-5-4-6-16(17)18/h8-11,13H,2-7,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKGFSODHXRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)